2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Description

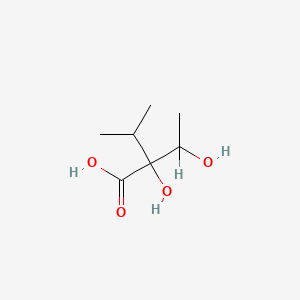

Structure

3D Structure

Propriétés

Numéro CAS |

23944-47-0 |

|---|---|

Formule moléculaire |

C7H14O4 |

Poids moléculaire |

162.18 g/mol |

Nom IUPAC |

(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1 |

Clé InChI |

KXEISHUBUXWXGY-CAHLUQPWSA-N |

SMILES |

CC(C)C(C(C)O)(C(=O)O)O |

SMILES isomérique |

C[C@@H]([C@](C(C)C)(C(=O)O)O)O |

SMILES canonique |

CC(C)C(C(C)O)(C(=O)O)O |

Origine du produit |

United States |

Contextualization of Complex Hydroxy Acids in Natural Products and Organic Synthesis

Complex hydroxy acids are a cornerstone of natural product chemistry and organic synthesis, valued for their versatile reactivity and stereochemical diversity. These compounds, characterized by the presence of both hydroxyl and carboxylic acid functional groups, are integral components of numerous biologically active natural products. researchgate.net Their synthesis and manipulation are pivotal in the creation of novel therapeutic agents and other functional materials.

Alpha-hydroxy acids (AHAs), which feature a hydroxyl group on the carbon adjacent to the carboxyl group, are of particular interest. osmarks.net They serve as crucial building blocks, or synthons, in the asymmetric synthesis of a wide array of pharmaceuticals. researchgate.net The strategic incorporation of multiple hydroxyl groups and stereocenters, as seen in 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, exponentially increases the molecular complexity and the potential for specific biological interactions. The development of synthetic methodologies to access such intricate structures with high stereocontrol is a significant focus of contemporary organic synthesis. rsc.org

Significance of Multifunctionalized Compounds in Biochemical Systems

The presence of multiple functional groups within a single molecule, a characteristic of compounds like 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, is of profound importance in biochemical systems. Chirality, or the "handedness" of a molecule, plays a critical role in biological processes, as enzymes and receptors are often highly selective for one stereoisomer over another. nih.gov Chiral aliphatic hydroxy compounds are ubiquitous in nature, acting as pheromones, food additives, and key components of pharmaceuticals. researchgate.net

The arrangement of multiple functional groups in a specific three-dimensional orientation allows for precise interactions with biological targets. This principle is fundamental to drug design, where the goal is to create molecules that bind selectively and effectively to proteins or other biomolecules to elicit a desired therapeutic response. nih.gov The study of multifunctionalized compounds, therefore, provides deep insights into the molecular basis of life and is crucial for the development of new medicines and biochemical tools.

Overview of Research Areas Pertaining to 2 Hydroxy 2 1 Hydroxyethyl 3 Methylbutanoic Acid

Systematic IUPAC Naming and Synonyms: Focus on Viridifloric Acid

The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid. alfa-chemistry.com However, it is more commonly known by its trivial name, Viridifloric Acid. ncats.iopharmaffiliates.com

Several synonyms are used to refer to this compound, reflecting different naming conventions and historical contexts. These include:

2,3-Dihydroxy-2-isopropylbutanoic Acid pharmaffiliates.com

2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid pharmaffiliates.com

(2S,3S)-2,3-DIHYDROXY-2-(1-METHYLETHYL)BUTANOIC ACID ncats.io

rac-Viridifloric Acid pharmaffiliates.com

It is important to note that some synonyms may refer to specific stereoisomers or racemic mixtures of the compound. For instance, "rac-Viridifloric Acid" explicitly denotes a mixture of enantiomers. pharmaffiliates.com

Table 1: Synonyms of this compound

| Synonym | Naming Convention/Context |

|---|---|

| Viridifloric Acid | Trivial Name |

| 2,3-Dihydroxy-2-isopropylbutanoic Acid | IUPAC-based |

| 2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid | IUPAC-based |

| (2S,3S)-2,3-DIHYDROXY-2-(1-METHYLETHYL)BUTANOIC ACID | Stereochemically specific |

Detailed Stereochemical Considerations of this compound

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is crucial for understanding the properties of this compound. byjus.com

This molecule possesses two chiral centers, which are carbon atoms bonded to four different groups. ncats.ionih.gov These chiral centers are the basis for the existence of multiple stereoisomers. A molecule with 'n' chiral centers can have up to 2^n possible stereoisomers. Therefore, this compound can exist as a maximum of four distinct stereoisomers.

The stereoisomers of this compound exhibit both enantiomeric and diastereomeric relationships.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. youtube.comyoutube.com For example, the (2R, 3R) and (2S, 3S) forms of this acid are enantiomers. Similarly, the (2R, 3S) and (2S, 3R) forms constitute another enantiomeric pair.

Diastereomers are stereoisomers that are not mirror images of each other. byjus.com For instance, the (2R, 3R) isomer is a diastereomer of the (2R, 3S) and (2S, 3R) isomers.

These different stereoisomers can have distinct physical properties and biological activities.

Table 2: Stereoisomers of this compound

| Stereoisomer Configuration | Relationship to (2R, 3R) |

|---|---|

| (2S, 3S) | Enantiomer |

| (2R, 3S) | Diastereomer |

Conformational Analysis of this compound

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.me For a relatively small and flexible molecule like this compound, numerous conformations are possible due to the free rotation around its carbon-carbon single bonds.

The stability of these different conformations is influenced by several factors, including:

Steric Hindrance: Repulsive interactions that occur when atoms are forced too close to one another. Conformations that minimize steric hindrance are generally more stable.

Torsional Strain: The resistance to bond twisting. Staggered conformations are typically lower in energy than eclipsed conformations.

The preferred conformation will be the one that represents the lowest energy state, balancing these attractive and repulsive forces. Computational modeling and spectroscopic techniques are often employed to predict and experimentally verify the most stable conformations of such molecules.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Viridifloric Acid |

| 2,3-Dihydroxy-2-isopropylbutanoic Acid |

| 2,3-Dihydroxy-2-(1-methylethyl)butanoic Acid |

| rac-Viridifloric Acid |

| (2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid |

Strategies for Total Synthesis of this compound

The total synthesis of this compound requires careful planning to control the stereochemistry of the two chiral centers. Both retrosynthetic analysis and the strategic application of key reactions are crucial for devising a successful synthetic route.

Retrosynthetic Approaches

A plausible retrosynthetic analysis of this compound suggests several potential disconnection points. A primary disconnection could be the carbon-carbon bond between the carboxyl group and the quaternary carbon, which could be formed through the addition of a suitable nucleophile to a ketone precursor. Another key disconnection is the bond between the two hydroxyl-bearing carbons, which could be retrosynthetically cleaved via an aldol-type reaction or formed through the dihydroxylation of an alkene.

One potential retrosynthetic pathway is outlined below:

| Target Molecule | Retron | Precursor |

| This compound | C-C bond formation (Aldol addition) | 3-Hydroxy-2-butanone and an ester enolate of 2-methylpropanoic acid |

| This compound | C=C bond oxidation (Dihydroxylation) | (E/Z)-2,3-Dimethyl-2-pentenoic acid |

This analysis reveals that readily available starting materials can be utilized to construct the carbon skeleton of the target molecule. The choice of a specific synthetic route will depend on the desired stereochemical outcome and the availability of reagents and catalysts.

Key Bond-Forming Reactions and Protecting Group Chemistry

The construction of the carbon framework of this compound can be achieved through several key bond-forming reactions. An aldol (B89426) reaction between the enolate of a protected 2-methylpropanoic acid derivative and 3-hydroxy-2-butanone would establish the crucial C2-C3 bond. Alternatively, the dihydroxylation of a suitable unsaturated precursor, such as 2,3-dimethyl-2-pentenoic acid, could directly install the two hydroxyl groups.

Given the presence of multiple hydroxyl groups and a carboxylic acid, protecting group chemistry is essential to prevent unwanted side reactions. wikipedia.orghighfine.comlibretexts.orguchicago.eduucoz.com The hydroxyl groups can be protected as silyl (B83357) ethers (e.g., TBDMS), acetals, or benzyl (B1604629) ethers, which are stable under various reaction conditions and can be selectively removed. libretexts.org The carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester) to prevent its interference with base- or organometallic-mediated reactions. libretexts.org The choice of protecting groups must be carefully considered to ensure their compatibility with the planned synthetic steps and their orthogonal removal at the appropriate stage. uchicago.edu

| Functional Group | Protecting Group | Introduction Conditions | Deprotection Conditions |

| Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or HF, Pyridine |

| Hydroxyl | Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C |

| Carboxylic Acid | Methyl Ester (Me) | MeOH, H⁺ | LiOH, H₂O/THF |

| Carboxylic Acid | Benzyl Ester (Bn) | BnOH, DCC, DMAP | H₂, Pd/C |

Asymmetric Synthesis of Enantiopure this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure this compound is of significant importance.

Chiral Auxiliaries and Catalysts in Stereoselective Synthesis

One of the most powerful strategies for asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, an Evans auxiliary can be used to control the stereochemistry of an aldol reaction to set the desired configuration at the C2 and C3 positions. Subsequent removal of the auxiliary would yield the enantiopure product.

Alternatively, chiral catalysts can be employed to achieve high levels of enantioselectivity. For example, the Sharpless asymmetric dihydroxylation of an appropriately substituted alkene precursor could be used to introduce the two hydroxyl groups with a high degree of stereocontrol. nih.gov This reaction utilizes a chiral ligand to direct the osmium tetroxide-mediated dihydroxylation to one face of the double bond, leading to the formation of a specific enantiomer of the diol. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis, which combines the selectivity of enzymatic transformations with the versatility of chemical reactions, offers a powerful approach for the synthesis of enantiopure compounds. cabidigitallibrary.orgnih.govnih.govresearchgate.netcore.ac.uk Enzymes such as lipases can be used for the kinetic resolution of racemic intermediates. For example, a racemic ester precursor of the target molecule could be selectively hydrolyzed by a lipase, affording one enantiomer of the alcohol and the unreacted enantiomer of the ester.

Furthermore, oxidoreductases can be employed for the stereoselective reduction of a ketone or the oxidation of a diol. nih.gov A chemoenzymatic route could involve the chemical synthesis of a prochiral precursor, followed by an enzymatic step to introduce the desired stereochemistry. This approach often leads to high enantiomeric excess and avoids the use of expensive and toxic chiral reagents. nih.govresearchgate.net

Methodological Advancements in Analogous Dihydroxy Carboxylic Acid Synthesis

Recent advancements in synthetic methodology have provided new tools for the synthesis of dihydroxy carboxylic acids. The development of novel catalysts for asymmetric dihydroxylation and other stereoselective transformations has expanded the scope of accessible chiral building blocks. For instance, new ligand systems for transition metal-catalyzed reactions have enabled the synthesis of vicinal diols with high enantiopurity. organic-chemistry.org

Moreover, the field of biocatalysis continues to evolve, with the discovery and engineering of new enzymes with enhanced stability and selectivity. nih.gov These biocatalysts can be used in multi-enzyme cascade reactions to produce complex molecules from simple starting materials in a one-pot process, minimizing waste and improving efficiency. core.ac.uk The integration of chemical and enzymatic steps in a convergent manner is a promising strategy for the efficient and sustainable synthesis of complex dihydroxy carboxylic acids like this compound.

Biosynthetic Pathways and Natural Occurrence of 2 Hydroxy 2 1 Hydroxyethyl 3 Methylbutanoic Acid Viridifloric Acid

Identification of Natural Sources of Viridifloric Acid

Viridifloric acid is found in numerous plant species, primarily within the Boraginaceae (Borage) and Asteraceae (Aster) families, where it exists as an esterifying component of pyrrolizidine (B1209537) alkaloids. mdpi.cominchem.org The presence of these alkaloids serves as a chemical defense against herbivores. researchgate.net For instance, viridifloric acid is the necic acid component of the pyrrolizidine alkaloid echinatine, where it is esterified to the necine base retronecine. It is also found in various other alkaloids, often alongside its stereoisomer, trachelanthic acid. mdpi.comoup.com

Some of the plant species and genera known to contain viridifloric acid as a constituent of their pyrrolizidine alkaloids are detailed in the table below.

| Family | Genus | Species | Common Name |

| Boraginaceae | Heliotropium | H. indicum | Indian heliotrope |

| Boraginaceae | Symphytum | S. officinale | Comfrey |

| Boraginaceae | Amsinckia | A. menziesii | Menzies' fiddleneck |

| Boraginaceae | Cynoglossum | C. officinale | Houndstongue |

| Asteraceae | Eupatorium | E. cannabinum | Hemp-agrimony |

| Asteraceae | Senecio | S. jacobaea | Ragwort |

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of C7 necic acids like viridifloric acid is closely linked to the metabolic pathways of branched-chain amino acids. cuvillier.de It is proposed that the carbon skeleton of viridifloric acid is derived from the amino acid L-valine. nih.gov

The biosynthetic pathway is thought to begin with the conversion of L-valine to its corresponding α-keto acid, 2-oxoisovalerate. uni-kiel.de This intermediate is a key branching point in primary metabolism, also serving as a precursor for L-valine and L-leucine biosynthesis. wikipedia.org In the proposed pathway for necic acid formation, 2-oxoisovalerate undergoes a reaction with an activated acetaldehyde (B116499) unit derived from pyruvate (B1213749). uni-kiel.deuni-kiel.de This condensation reaction forms a C7 precursor, referred to as C7-pronecic acid, which is the direct precursor to the C7-necic acids. uni-kiel.de Subsequent enzymatic reduction steps would then lead to the formation of viridifloric acid. uni-kiel.de

Enzymatic Mechanisms in Viridifloric Acid Biosynthesis

The specific enzymatic machinery responsible for the complete biosynthesis of viridifloric acid is an area of ongoing research. However, studies on related pathways have allowed for the characterization of key enzyme families and an understanding of the stereochemical control involved.

The initial and committed step in the biosynthesis of the C7 necic acid moiety is catalyzed by a specialized enzyme derived from acetohydroxyacid synthase (AHAS). uni-kiel.deuni-kiel.de This enzyme, named C7-hydroxyacid synthase (C7HAS), is a duplicate of the AHAS catalytic subunit involved in branched-chain amino acid synthesis. uni-kiel.de

C7HAS catalyzes the decarboxylation of pyruvate to form an activated acetaldehyde intermediate (hydroxyethyl-ThDP). It then transfers this two-carbon unit to 2-oxoisovalerate, yielding the C7-pronecic acid. uni-kiel.de This enzyme has been identified and characterized in several PA-producing plants, including Symphytum officinale and Heliotropium indicum. uni-kiel.de

Following the formation of the C7-pronecic acid, a series of reduction reactions are necessary to produce the final necic acid structure. These steps are likely catalyzed by reductases or dehydrogenases, which would reduce the keto group and potentially other functionalities on the intermediate to hydroxyl groups. The final esterification of viridifloric acid to a necine base is catalyzed by an acyltransferase. nih.gov

The biosynthesis of natural products is characterized by a high degree of stereochemical precision, which is dictated by the specific three-dimensional structures of the enzymes involved. acs.org Viridifloric acid has two stereocenters, and its biological activity, as well as the properties of the resulting pyrrolizidine alkaloids, are dependent on this specific stereochemistry.

The stereoisomer of viridifloric acid is trachelanthic acid, and both are often found within the same plant families, sometimes even in the same plant. mdpi.comoup.com The formation of one stereoisomer over the other is strictly controlled by the enzymes in their respective biosynthetic pathways. The active site of the reductase enzymes responsible for converting the keto-acid intermediate will determine the final stereochemical configuration of the hydroxyl groups. This enzymatic control ensures the production of the specific necic acid required for the synthesis of a particular pyrrolizidine alkaloid.

Comparative Analysis with Related Natural Products

Viridifloric acid belongs to the family of necic acids, which exhibit structural diversity in their carbon skeletons and hydroxylation patterns. This diversity arises from the use of different amino acid precursors and variations in the biosynthetic pathways. nih.govnih.gov The most closely related necic acid to viridifloric acid is its diastereomer, trachelanthic acid.

| Feature | Viridifloric Acid | Trachelanthic Acid | Senecic Acid |

| Chemical Formula | C₇H₁₄O₄ | C₇H₁₄O₄ | C₁₀H₁₆O₄ |

| Molar Mass | 162.18 g/mol | 162.18 g/mol | 200.23 g/mol |

| Structure | 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid | This compound (stereoisomer) | 2,3-dihydroxy-4-methyl-2-(1-methylethyl)pentanedioic acid derivative |

| Precursor Amino Acid | L-Valine | L-Valine | L-Isoleucine |

| Relationship | Diastereomer of Trachelanthic Acid | Diastereomer of Viridifloric Acid | Derived from a different amino acid precursor, leading to a C10 skeleton |

The biosynthesis of senecic acid, a C10 necic acid, provides a key comparison. Instead of L-valine, its biosynthesis utilizes two molecules of L-isoleucine, which are coupled to form the ten-carbon backbone. rsc.org This highlights how the recruitment of different primary metabolites leads to the structural diversification of necic acids and, consequently, the vast array of pyrrolizidine alkaloids found in nature.

Biochemical Roles and Metabolic Transformations of 2 Hydroxy 2 1 Hydroxyethyl 3 Methylbutanoic Acid

Enzyme-Substrate Interactions in Metabolic Processing

Consistent with the lack of defined metabolic pathways, there is no information available regarding specific enzymes that utilize 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid as a substrate. Research has not yet identified or characterized any enzymes responsible for its synthesis or catabolism.

Role of this compound as a Semiochemical

The potential role of this compound as a semiochemical, a chemical involved in communication between organisms, has not been explored in the scientific literature.

Ecological Significance and Inter-species Communication

There are no documented instances or studies suggesting that this compound plays a role in the ecological interactions or communication between different species.

Mechanisms of Biological Activity

Given the absence of evidence for its role as a semiochemical, the mechanisms of its biological activity in this context remain uninvestigated.

Bioavailability and Distribution in Model Organisms (Non-human, non-clinical)

Studies concerning the bioavailability and tissue distribution of this compound in non-human, non-clinical model organisms have not been published. Consequently, data on its absorption, distribution, metabolism, and excretion (ADME) are not available.

Advanced Analytical Techniques for 2 Hydroxy 2 1 Hydroxyethyl 3 Methylbutanoic Acid Characterization

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the definitive structural elucidation of organic molecules. They provide detailed information about the molecular framework, connectivity of atoms, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For a molecule like 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid, with its complex stereochemistry, advanced NMR methods are particularly vital.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the different chemical environments of the hydrogen and carbon atoms. Based on analogous structures, a table of expected chemical shifts can be compiled.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxyl (-COOH) | ~10-13 (broad singlet) | ~175-185 |

| Quaternary C2 (-C(OH)-) | - | ~70-80 |

| Tertiary C3 (-CH-) | ~2.0-2.5 (multiplet) | ~35-45 |

| Methyl on C3 (-CH(CH₃)₂) | ~0.9-1.1 (doublet) | ~15-20 |

| Hydroxyl on C2 (-OH) | Variable (broad singlet) | - |

| Methylene of Ethyl (-CH(OH)CH₃) | ~3.5-4.0 (quartet) | ~65-75 |

| Methyl of Ethyl (-CH(OH)CH₃) | ~1.1-1.3 (doublet) | ~20-25 |

| Hydroxyl on Ethyl (-OH) | Variable (broad singlet) | - |

Two-dimensional (2D) NMR experiments are essential to assemble the molecular structure from these individual signals.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, between the methine proton on C3 and the methyl protons attached to it, and between the methine and methyl protons of the 1-hydroxyethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the carbon skeleton, for example, by showing correlations from the methyl protons to the quaternary C2 and the tertiary C3.

Given the presence of three chiral centers (at C2, C3, and C1 of the ethyl group), the compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral NMR spectroscopy is employed to distinguish these isomers. This can be achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, reacting the carboxylic acid with a chiral alcohol to form diastereomeric esters can lead to separate, distinguishable signals in the NMR spectrum for each stereoisomer. nih.govresearchgate.net This allows for the determination of enantiomeric and diastereomeric purity.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and molecular formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion (e.g., [M-H]⁻ or [M+Na]⁺). This allows for the calculation of a unique molecular formula (C₇H₁₄O₄ for the target compound), confirming the elemental composition.

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. chemguide.co.uk For this compound, characteristic fragmentation pathways would involve:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atoms of the hydroxyl groups is a common fragmentation pathway for alcohols. libretexts.org This would lead to the loss of an isopropyl group or an ethyl group from the core structure.

Loss of small, stable molecules: The loss of water (H₂O, 18 Da) from the molecular ion is a very common fragmentation for alcohols. libretexts.orgwhitman.edu The loss of the carboxyl group (COOH, 45 Da) or formic acid (HCOOH, 46 Da) is also expected. libretexts.org

McLafferty Rearrangement: This is a possibility for the carboxylic acid function, though less common than the other pathways.

| m/z (mass-to-charge ratio) | Proposed Fragment Structure / Loss |

|---|---|

| 144 | [M - H₂O]⁺ |

| 117 | [M - COOH]⁺ |

| 119 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 101 | [M - H₂O - C₃H₇]⁺ |

| 73 | [C₃H₅O₂]⁺ (Fragment containing the carboxyl and C2-OH) |

| 45 | [COOH]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing definitive identification of the functional groups present.

For this compound, the key functional groups are the hydroxyl (-OH) and carboxyl (-COOH) groups.

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid, superimposed on which will be the O-H stretching of the alcohol groups (typically 3200-3500 cm⁻¹).

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid dimer is expected around 1700-1725 cm⁻¹.

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and alcohol groups would appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

C-H Stretch: Bands corresponding to sp³ C-H stretching will be observed just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (very broad, strong) | Weak |

| Alcohol O-H | Stretching | 3200-3500 (broad, strong) | Weak |

| Aliphatic C-H | Stretching | 2850-2960 (medium to strong) | Strong |

| Carboxylic Acid C=O | Stretching | 1700-1725 (strong) | Medium |

| C-O | Stretching | 1050-1300 (medium) | Weak |

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and separation of non-volatile compounds like hydroxy acids. Due to the presence of multiple chiral centers, separating the diastereomers and enantiomers of this compound is a significant challenge that requires chiral chromatography. nih.gov

The direct approach involves the use of a chiral stationary phase (CSP). chromatographyonline.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for separating a broad range of chiral molecules, including acids. nih.govchromatographyonline.com

Method development would typically involve:

Screening of CSPs: Testing a variety of columns (e.g., Chiralpak®, Chiralcel®) under different modes (normal phase, reversed-phase, polar organic).

Mobile Phase Optimization: Adjusting the composition and additives (e.g., acids, bases, or buffers) of the mobile phase to improve resolution and peak shape.

Detection: UV detection at a low wavelength (around 210 nm) is typically used for carboxylic acids lacking a strong chromophore.

The goal is to achieve baseline separation of all stereoisomers to allow for their individual quantification and the assessment of enantiomeric and diastereomeric excess.

Gas Chromatography (GC) is a high-resolution separation technique, but it is suitable only for volatile and thermally stable compounds. Hydroxy acids like this compound are non-volatile due to their polar functional groups and strong intermolecular hydrogen bonding.

Therefore, analysis by GC-MS requires a prior derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.net Common derivatization strategies include:

Silylation: Reacting the active hydrogens of the hydroxyl and carboxyl groups with a silylating agent (e.g., BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and esters. nist.gov

Esterification followed by Acylation: The carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), and the hydroxyl groups are then acylated (e.g., with trifluoroacetic anhydride). nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides detection and structural confirmation. If a chiral GC column is used, it may be possible to separate the derivatized stereoisomers. nih.gov This technique is particularly useful for quantitative analysis and detecting trace-level impurities. researchgate.net

Quantitative Analysis Methodologies

The accurate quantification of this compound in various matrices necessitates the use of advanced analytical techniques. Due to the compound's polarity and structural characteristics, which include a carboxylic acid and two hydroxyl groups, direct analysis can be challenging. Therefore, methodologies often incorporate derivatization for gas chromatography-mass spectrometry (GC-MS) or utilize the high specificity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the quantitative analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is essential to increase volatility and improve chromatographic peak shape. research-solution.comphenomenex.blog Silylation is a common and effective derivatization approach for compounds containing active hydrogens, such as those in hydroxyl and carboxyl groups. phenomenex.bloggcms.cz

Sample Preparation and Derivatization: A typical sample preparation workflow involves the extraction of the analyte from the sample matrix, followed by derivatization. For instance, in a biological fluid, a liquid-liquid extraction or solid-phase extraction (SPE) might be employed to isolate the organic acid fraction. nih.govnih.gov Following extraction and drying of the extract, a silylating agent is added. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a widely used reagent for this purpose. gcms.cz The reaction replaces the active protons on the carboxylic acid and hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule amenable to GC analysis. phenomenex.blog

Instrumentation and Method Validation: The derivatized sample is then injected into a gas chromatograph coupled to a mass spectrometer. The separation is typically achieved on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Method validation is crucial for ensuring the reliability of the quantitative data. nih.govnih.gov This involves establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. A calibration curve is constructed by analyzing a series of standards of known concentrations.

Table 1: Hypothetical GC-MS Method Validation Parameters for the Tris-TMS Derivative of this compound

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (Recovery) | 92 - 108% |

| Precision (RSD) | < 10% |

Detailed Research Findings: Research on structurally similar branched-chain hydroxy acids has demonstrated the successful application of GC-MS with derivatization for their quantification in complex matrices like microbial samples and biological fluids. nih.govnih.govnih.govresearchgate.net These studies have shown that with appropriate optimization of derivatization conditions and GC-MS parameters, high sensitivity and specificity can be achieved. For instance, a study on the quantification of organic acids in microbial samples reported detection limits in the ng/mL range after derivatization and GC-MS analysis. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative for the quantitative analysis of this compound, often without the need for derivatization. rsc.org This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org

Sample Preparation and Chromatographic Separation: Sample preparation for LC-MS/MS can be simpler than for GC-MS, typically involving protein precipitation or a straightforward solid-phase extraction. researchgate.netnih.gov The separation is commonly performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid to promote ionization. core.ac.uk

Mass Spectrometric Detection and Method Validation: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte.

Similar to GC-MS, method validation for LC-MS/MS involves assessing linearity, LOD, LOQ, accuracy, and precision. An internal standard, ideally a stable isotope-labeled version of the analyte, is often used to improve the accuracy and precision of the quantification.

Table 2: Hypothetical LC-MS/MS Method Validation Parameters for this compound

| Parameter | Value |

| Linearity Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 8% |

Detailed Research Findings: The application of LC-MS/MS for the quantification of other hydroxy acids has been well-documented. researchgate.netnih.gov A liquid chromatography-high resolution mass spectrometry (LC-HRMS) method for the direct determination of various saturated hydroxy fatty acids in milk has been developed, which avoids derivatization and allows for the simultaneous determination of multiple analytes in a short run time. researchgate.netnih.gov Such studies highlight the potential of LC-MS/MS to provide a sensitive, selective, and high-throughput method for the quantitative analysis of this compound in various samples.

Theoretical and Computational Studies of 2 Hydroxy 2 1 Hydroxyethyl 3 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. biointerfaceresearch.com For butanoic acid derivatives, these calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density. biointerfaceresearch.comresearchgate.net

Key energetic and electronic properties that can be calculated for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid and its analogs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical tool that can provide insights into intramolecular interactions, such as hydrogen bonding, which would be particularly relevant for a molecule with multiple hydroxyl groups like this compound. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Butanoic Acid Derivative

| Property | Value |

| HOMO Energy | -0.25 eV |

| LUMO Energy | 0.08 eV |

| HOMO-LUMO Gap | 0.33 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on general findings for butanoic acid derivatives from computational studies. researchgate.net

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org These simulations can provide a detailed understanding of the conformational landscape of flexible molecules like this compound and its interactions with solvent molecules, typically water. aip.orgresearchgate.net

By simulating the molecule's behavior in a solvent environment, MD can reveal preferred conformations, the dynamics of intramolecular hydrogen bonds, and the formation of hydrogen bonds with surrounding water molecules. The results of MD simulations can be used to calculate thermodynamic properties and to understand how the molecule behaves in a biological context. nih.gov

Computational Prediction of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of a molecule and to explore potential reaction pathways. nih.gov For this compound, reactivity prediction can focus on the functional groups present: the carboxylic acid and the two hydroxyl groups.

Fukui functions, derived from quantum chemical calculations, can be used to identify the most likely sites for nucleophilic, electrophilic, and radical attack. mdpi.com This information is valuable for predicting how the molecule might react with other chemical species.

Computational modeling can also be used to investigate the mechanisms of specific reactions, such as esterification of the carboxylic acid group or oxidation of the hydroxyl groups. By calculating the energy barriers for different reaction pathways, it is possible to determine the most likely course of a chemical transformation. acs.org

In Silico Modeling of Enzyme-Substrate Docking and Interaction (if applicable)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific protein target. nih.govresearchgate.net

Given the structure of this compound as a small carboxylic acid, it is plausible that it could interact with various enzymes in biological systems. Molecular docking studies could be used to hypothetically explore its binding to the active sites of enzymes for which small carboxylic acids are known substrates or inhibitors.

The docking process involves generating a multitude of possible binding poses of the ligand (in this case, this compound) within the enzyme's active site and then scoring these poses based on their predicted binding affinity. nih.gov The results of such a study could provide insights into potential biological activities of the compound.

Table 2: Hypothetical Docking Results of a Small Hydroxy Acid with a Target Enzyme

| Enzyme Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Dehydrogenase | -5.8 | Arg121, Asp154, Ser201 |

| Kinase | -4.5 | Lys45, Glu98 |

Note: The data in this table is for illustrative purposes to demonstrate the type of information that can be obtained from a molecular docking study. The enzyme targets and results are hypothetical. nih.gov

Future Research Directions and Potential Applications of 2 Hydroxy 2 1 Hydroxyethyl 3 Methylbutanoic Acid

Development of Chemoenzymatic Syntheses for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid necessitates the development of efficient, sustainable, and economically viable manufacturing processes. Chemoenzymatic approaches, which integrate the selectivity of biocatalysts with the practicality of traditional chemical reactions, offer a promising solution.

Future research should focus on identifying and engineering enzymes, such as ketoreductases, lipases, or P450 monooxygenases, capable of catalyzing key stereoselective steps in the synthesis. nih.govresearchgate.net Biocatalytic processes are increasingly vital for developing sustainable asymmetric syntheses, which are crucial for the production of enantiopure compounds. researchgate.net The goal is to create a streamlined, multi-step synthesis that minimizes protecting group manipulations and reduces waste. Optimization of reaction conditions, including solvent selection, temperature, and pH, will be critical for maximizing yield and enantiomeric purity. researchgate.net The development of a robust chemoenzymatic route would not only make the compound more accessible for research and commercial applications but also align with the principles of green chemistry.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

| Enzyme Class | Potential Reaction Step | Advantages |

| Ketoreductases (KREDs) | Asymmetric reduction of a ketone precursor to establish a chiral alcohol center. | High stereoselectivity, mild reaction conditions. |

| P450 Monooxygenases | Selective hydroxylation of a hydrocarbon backbone. nih.gov | Can introduce hydroxyl groups at specific, non-activated positions. researchgate.net |

| Lipases/Esterases | Kinetic resolution of racemic intermediates or stereoselective hydrolysis. | Wide availability, operational stability, and versatility. |

| Transaminases | Asymmetric synthesis of chiral amines, if derivatization is desired. | Provides direct access to enantiopure amino compounds. |

Comprehensive Elucidation of Biosynthetic Gene Clusters

Understanding the natural synthesis of this compound within producing organisms is fundamental to harnessing its full potential. A primary objective for future research is the comprehensive elucidation of its biosynthetic gene clusters (BGCs). BGCs are locally clustered groups of genes that collectively encode the pathway for producing a secondary metabolite. nih.gov

Genome mining of the source organism(s) will be the first step to identify candidate BGCs. Computational tools and databases like antiSMASH and BiG-FAM can facilitate the prediction and annotation of these clusters. nih.gov Once identified, heterologous expression of the candidate BGC in a model host organism (e.g., E. coli or Saccharomyces cerevisiae) can confirm its role in producing the compound. Subsequent gene knockout studies and in vitro characterization of the individual biosynthetic enzymes will unravel the precise sequence of biochemical reactions and the function of each protein in the pathway. This knowledge could enable metabolic engineering strategies to improve yields or generate novel derivatives of the parent molecule.

Exploration of Viridifloric Acid as a Chiral Building Block in Complex Organic Synthesis

The stereochemically rich structure of this compound makes it an attractive chiral building block for complex organic synthesis. nbinno.com Chiral building blocks are essential for constructing molecules with precise three-dimensional arrangements, which is particularly important in drug discovery and materials science. nih.gov

Future work should explore the strategic disconnection of complex target molecules, such as pharmaceuticals and natural products, to identify synthons that could be derived from viridifloric acid. The two hydroxyl groups and the carboxylic acid moiety serve as versatile handles for a variety of chemical transformations, including esterification, amidation, oxidation, and reduction. nbinno.com Its defined stereocenters can be used to control the stereochemistry of subsequent reactions, reducing the need for asymmetric catalysts or chiral resolutions later in the synthetic sequence. researchgate.net Demonstrating its utility in the efficient synthesis of a high-value, complex molecule would establish viridifloric acid as a valuable tool in the synthetic chemist's arsenal.

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Outcome |

| Carboxylic Acid | Amidation, Esterification, Reduction | Introduction of new functional groups, peptide coupling, conversion to primary alcohol. |

| Primary Alcohol | Oxidation, Etherification, Esterification | Conversion to aldehyde/acid, attachment of other molecular fragments. |

| Tertiary Alcohol | Derivatization, Elimination (under harsh conditions) | Protection or modification of the core scaffold. |

| Core Scaffold | Ring-forming reactions | Use as a template to create novel heterocyclic systems. |

Further Investigation into its Role as a Semiochemical and Broader Ecological Impact

Many natural products function as semiochemicals—chemical signals that mediate interactions between organisms. researchgate.net Investigating the potential role of this compound as a semiochemical is a critical area for future ecological research. Such chemicals are pivotal in behaviors like host location, mating, and defense. nih.gov

Studies should be designed to determine if the compound acts as a pheromone (intraspecies communication), an allomone (interspecies, benefits the emitter), or a kairomone (interspecies, benefits the receiver). nih.gov This would involve behavioral assays with relevant organisms, such as insects or microbes, that interact with the producing species. For instance, electroantennography could be used to test the response of insect antennae to the compound. Identifying a semiochemical role could lead to environmentally friendly applications in agriculture, such as pest management through mating disruption or attract-and-kill strategies. researchgate.net Understanding its broader ecological impact, including its persistence and transformation in the environment, is also essential.

Design and Synthesis of Analogs for Biochemical Probe Development

To investigate the biological activities and molecular targets of this compound, the development of biochemical probes is essential. This involves the design and synthesis of analogs that incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for photoaffinity labeling. rsc.orgnih.gov

Future synthetic efforts should focus on creating a library of analogs with modifications at various positions of the molecule. unimi.it Structure-activity relationship (SAR) studies will be crucial to identify which parts of the molecule are essential for any biological effect and where modifications are well-tolerated. rsc.org For example, a fluorescent tag could be attached via an ester or amide linkage to the carboxylic acid, creating a probe to visualize its uptake and localization within cells. nih.gov These chemical tools would be invaluable for identifying binding proteins and elucidating the compound's mechanism of action at a molecular level, potentially revealing new therapeutic targets or biological pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid in laboratory settings?

- Methodology : Utilize enantioselective biocatalysis (e.g., ketoreductases or alcohol dehydrogenases) to achieve high stereochemical purity. For example, enzymatic reduction of the corresponding ketone precursor can yield the desired diastereomers. Reaction optimization should include pH control (6.5–8.0) and cofactor regeneration systems (e.g., NADH/NAD+ recycling) to enhance yield .

- Characterization : Confirm structure via (e.g., δ 1.21–1.27 ppm for methyl groups) and chiral HPLC (using columns like Chiralpak IA) to verify enantiomeric excess (>95%) .

Q. How can researchers resolve the stereochemical configuration of this compound?

- Approach : Combine X-ray crystallography for absolute configuration determination with vibrational circular dichroism (VCD) to analyze solution-state conformers. Comparative analysis with known enantiomers (e.g., (2S,3R) vs. (2R,3S)) using polarimetry can further validate results .

Q. What analytical techniques are critical for assessing purity and stability?

- Techniques :

- HPLC-MS : Quantify impurities (e.g., oxidation byproducts like 3-methyl-2-oxobutanoic acid) using reverse-phase C18 columns and electrospray ionization.

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks, monitoring degradation via peak integration .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to improve yield and scalability?

- Strategies :

- Biocatalyst Engineering : Use directed evolution to enhance enzyme thermostability (e.g., improving activity at 50°C) and substrate tolerance.

- Flow Chemistry : Implement continuous reactors with immobilized enzymes to reduce reaction time and byproduct formation. Pilot-scale studies report >80% yield with 99% ee under optimized flow rates .

Q. What molecular mechanisms underlie its biological activity in metabolic pathways?

- Experimental Design :

- Isotope Tracing : Administer -labeled compound to cell cultures (e.g., hepatocytes) and track incorporation into TCA cycle intermediates via LC-MS.

- Knockout Models : Use CRISPR/Cas9 to silence putative target enzymes (e.g., hydroxyacid dehydrogenases) and measure changes in metabolite flux .

- Contradictions : Discrepancies in reported IC values (e.g., 10 μM vs. 50 μM for enzyme inhibition) may arise from assay conditions (pH, cofactors). Standardize assays using recombinant enzymes under controlled buffer systems .

Q. How do structural modifications influence its interaction with biological targets?

- Computational Methods :

- Molecular Dynamics Simulations : Model binding to enzymes (e.g., aldose reductase) over 100-ns trajectories to identify key hydrogen bonds (e.g., between hydroxyl groups and Arg268).

- SAR Studies : Compare analogs (e.g., 2-hydroxy-3-methylbutanoic acid) to map pharmacophore requirements. Data suggest the 1-hydroxyethyl group enhances binding affinity by 3-fold .

Q. How can contradictory data on its antioxidant activity be reconciled?

- Analysis : Divergent results in DPPH assays (e.g., EC = 25 μM vs. 120 μM) may reflect solvent polarity effects. Repeat assays in polar aprotic solvents (e.g., DMSO) to minimize aggregation. Cross-validate using cellular ROS assays (e.g., HDCFDA staining in macrophages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.